molecular formula C8H15NO3 B2853231 Methyl 4,6-dimethylmorpholine-2-carboxylate CAS No. 2089257-07-6

Methyl 4,6-dimethylmorpholine-2-carboxylate

Cat. No.: B2853231
CAS No.: 2089257-07-6
M. Wt: 173.212
InChI Key: LAWZBWKIBPCWSB-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethylmorpholine-2-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of methyl groups at the 4 and 6 positions of the morpholine ring and a carboxylate ester group at the 2 position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dimethylmorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with appropriate methylating agents and carboxylating agents. One common method involves the alkylation of morpholine with methyl iodide, followed by the introduction of the carboxylate group through esterification with methyl chloroformate under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted morpholine derivatives with different functional groups.

Scientific Research Applications

Methyl 4,6-dimethylmorpholine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethylmorpholine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the ester group allows for interactions with various biomolecules, potentially leading to therapeutic effects. The exact pathways and targets involved can vary depending on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylmorpholine-2-carboxylate
  • Methyl 6-methylmorpholine-2-carboxylate
  • Ethyl 4,6-dimethylmorpholine-2-carboxylate

Uniqueness

Methyl 4,6-dimethylmorpholine-2-carboxylate is unique due to the presence of two methyl groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and can result in different pharmacological and industrial properties.

Biological Activity

Methyl 4,6-dimethylmorpholine-2-carboxylate (MDMC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of MDMC, summarizing key findings from various studies, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

MDMC is characterized by the presence of a morpholine ring and an ester functional group. The molecular formula is C9H15NO2C_9H_{15}NO_2, and its structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological activity of MDMC is thought to stem from its ability to interact with specific molecular targets within cells. This interaction may modulate the activity of enzymes or receptors, leading to therapeutic effects. The morpholine ring structure is particularly significant as it enhances the compound's ability to penetrate biological membranes and interact with cellular components.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of MDMC. It has been shown to exhibit activity against various bacterial strains. For instance:

  • In vitro Studies : MDMC was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent antibacterial activity.
  • Mechanism : The compound may inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription. This inhibition can lead to bacterial cell death or growth arrest .

Anticancer Properties

MDMC has also been explored for its anticancer potential:

  • Cell Line Studies : Research has demonstrated that MDMC can induce apoptosis in cancer cell lines. It appears to activate specific signaling pathways that promote programmed cell death while inhibiting cell proliferation .
  • Case Study : In a study involving human cancer cell lines, treatment with MDMC resulted in reduced viability and increased markers of apoptosis compared to untreated controls. This suggests that MDMC may serve as a lead compound for developing new anticancer agents .

Applications in Drug Development

MDMC's unique chemical properties make it a valuable intermediate in pharmaceutical synthesis:

  • Building Block : It is utilized as a building block for synthesizing more complex organic molecules, particularly those aimed at enhancing pharmacokinetic properties in drug design.
  • Research Applications : The compound has been investigated for its potential use in developing selective inhibitors targeting various diseases, including viral infections and metabolic disorders .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteria with low MIC values .
Anticancer ActivityInduces apoptosis in cancer cell lines; reduces cell viability significantly .
Drug Development ApplicationsServes as an intermediate for synthesizing pharmaceuticals; enhances drug efficacy.

Properties

IUPAC Name

methyl 4,6-dimethylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6-4-9(2)5-7(12-6)8(10)11-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWZBWKIBPCWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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